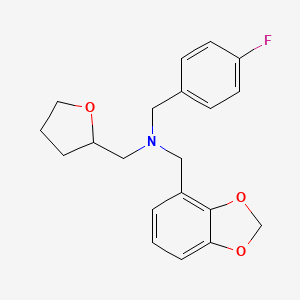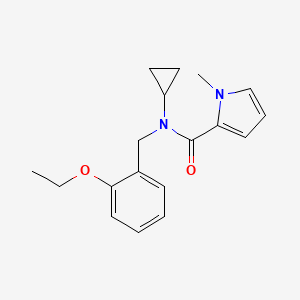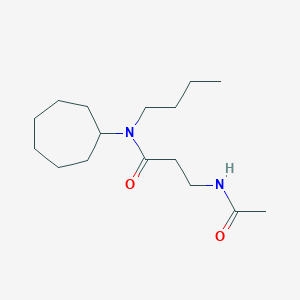
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide, also known as CEIBA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEIBA belongs to the class of cyclopropyl amides and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide is not fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also activates the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the activity of COX-2 and MMP-9. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also induces apoptosis in cancer cells by activating the caspase pathway. In neurological disorders, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide reduces oxidative stress and inflammation, and improves cognitive function.
実験室実験の利点と制限
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate multiple signaling pathways. However, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also has some limitations, including its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also requires further studies to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for the research on N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods to improve its purity and yield. Additionally, further studies are needed to determine its pharmacokinetics and toxicity, and to develop more effective delivery methods for clinical use.
In conclusion, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide is a novel compound with promising therapeutic applications in various diseases. Its unique chemical structure and ability to modulate multiple signaling pathways make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide involves the reaction of 2-ethoxybenzylamine with cyclopropylcarbonyl chloride, followed by the addition of isopropoxyacetic acid and triethylamine. The reaction is carried out under anhydrous conditions and yields a white crystalline solid with a purity of more than 99%.
科学的研究の応用
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-2-propan-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-20-16-8-6-5-7-14(16)11-18(15-9-10-15)17(19)12-21-13(2)3/h5-8,13,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSGIBUYCCDLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B5903149.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903157.png)
![2-(2-aminopyrimidin-5-yl)-N-ethyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5903158.png)
![2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide](/img/structure/B5903167.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5903176.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5903181.png)

![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)
![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)


![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)